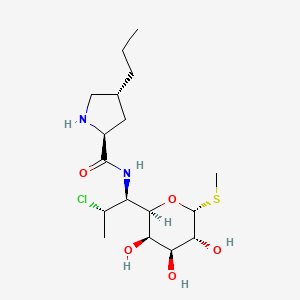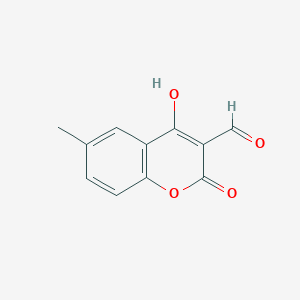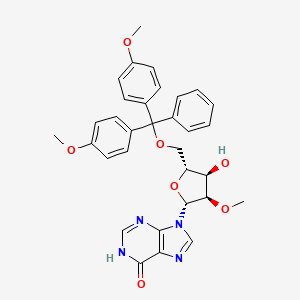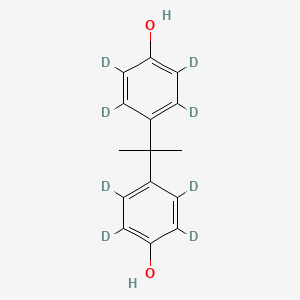
rac-Vestitone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Vestitone: is a biochemical compound with the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol . It is a racemic mixture of vestitone, an isoflavonoid phytoalexin. Isoflavonoids are a class of flavonoids that are known for their antimicrobial properties and are commonly found in legumes . This compound is particularly noted for its role in the biosynthesis of antimicrobial isoflavonoid phytoalexin medicarpin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: rac-Vestitone can be synthesized through the reduction of (3R)-vestitone using vestitone reductase, an enzyme that catalyzes a stereospecific NADPH-dependent reduction . The reaction conditions typically involve the use of NADPH as a cofactor and vestitone reductase as the catalyst.
Industrial Production Methods: The production methods likely involve chemical synthesis and enzymatic reduction processes similar to those used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions: rac-Vestitone undergoes several types of chemical reactions, including:
Reduction: The reduction of (3R)-vestitone to this compound using vestitone reductase and NADPH.
Oxidation: Potential oxidation reactions to form other isoflavonoid derivatives.
Substitution: Possible substitution reactions at the hydroxyl groups.
Common Reagents and Conditions:
Reduction: NADPH and vestitone reductase.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Reduction: this compound.
Oxidation: Isoflavonoid derivatives.
Substitution: Substituted isoflavonoid compounds.
Aplicaciones Científicas De Investigación
rac-Vestitone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of isoflavonoids.
Biology: Studied for its role in plant defense mechanisms as a phytoalexin.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of antimicrobial agents and natural product synthesis.
Mecanismo De Acción
rac-Vestitone exerts its effects through the reduction of (3R)-vestitone by vestitone reductase, which is NADPH-dependent . This reduction is part of the biosynthetic pathway for the antimicrobial isoflavonoid phytoalexin medicarpin. The molecular targets and pathways involved include the enzyme vestitone reductase and the cofactor NADPH .
Comparación Con Compuestos Similares
rac-Vestitone is unique among isoflavonoids due to its specific role in the biosynthesis of medicarpin. Similar compounds include:
Medicarpin: Another isoflavonoid phytoalexin with antimicrobial properties.
Daidzein: An isoflavonoid found in soybeans with estrogenic activity.
Genistein: An isoflavonoid with antioxidant and anticancer properties.
This compound stands out due to its specific enzymatic reduction pathway and its role in plant defense .
Propiedades
Número CAS |
57462-46-1 |
|---|---|
Fórmula molecular |
C₁₆H₁₄O₅ |
Peso molecular |
286.28 |
Sinónimos |
2,3-Dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one; (±)-2’,7-Dihydroxy-4’-methoxyisoflavanone; (±)-Vestitone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)


